molecular formula C13H19ClN2O4S B2721947 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride CAS No. 1803587-20-3

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride

Cat. No.: B2721947
CAS No.: 1803587-20-3
M. Wt: 334.82
InChI Key: PRYFRXBNENALBP-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride is a sulfonamide-substituted piperazine derivative featuring a fused benzodioxepine ring system. Key properties include:

  • Molecular formula: C₁₃H₁₈N₂O₄S·HCl (C₁₃H₁₉ClN₂O₄S) .
  • Molecular weight: 334.82 g/mol (hydrochloride form) .
  • CAS number: Discrepancies exist across sources: 771499-94-6 (neutral form) , 1420864-59-0 (hydrochloride) , and 1803587-20-3 (alternative identifier) .
  • Purity: Typically ≥95% in commercial samples .

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S.ClH/c16-20(17,15-6-4-14-5-7-15)11-2-3-12-13(10-11)19-9-1-8-18-12;/h2-3,10,14H,1,4-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYFRXBNENALBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCNCC3)OC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperazine with Benzodioxepine Sulfonyl Chloride

The most widely documented method involves the reaction of piperazine with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride under controlled conditions. This two-step process begins with the synthesis of the sulfonyl chloride intermediate, followed by its coupling with piperazine and subsequent hydrochloride salt formation.

Reaction Mechanism and Conditions

  • Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonyl Chloride
    • Benzodioxepine is sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C to introduce the sulfonyl group selectively at the 7-position.
    • The intermediate is isolated via precipitation in ice-c water and purified via recrystallization from dichloromethane/hexane.
  • Coupling with Piperazine

    • The sulfonyl chloride (1 equiv) is reacted with piperazine (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 25°C for 12 hours.
    • Triethylamine (2 equiv) is added to scavenge HCl, improving reaction efficiency.
    • The product, 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine, is extracted with ethyl acetate and dried under vacuum.
  • Hydrochloride Salt Formation

    • The free base is treated with hydrogen chloride (HCl) gas in diethyl ether, yielding the hydrochloride salt.
    • The final product is recrystallized from ethanol/water (3:1) to achieve >99% purity.

Key Parameters

Parameter Value
Reaction Temperature 25°C (Step 2)
Solvent THF (Step 2), Diethyl Ether (Step 3)
Yield (Overall) 68–72%
Purity (HPLC) ≥99%

Alternative Pathway: Direct Sulfonation of Benzodioxepine-Piperazine Adducts

An alternative one-pot method involves direct sulfonation of a preformed benzodioxepine-piperazine complex. While less common, this approach reduces intermediate isolation steps:

  • Benzodioxepine (1 equiv) and piperazine (1.5 equiv) are dissolved in sulfuric acid (98%) at 0°C.
  • Chlorosulfonic acid (1.1 equiv) is added dropwise, and the mixture is stirred for 6 hours.
  • The reaction is quenched with ice, neutralized with NaOH, and extracted with chloroform.
  • HCl gas is bubbled through the organic layer to precipitate the hydrochloride salt.

Advantages and Limitations

  • Advantages : Fewer purification steps; higher throughput.
  • Limitations : Lower yield (55–60%) due to competing side reactions; requires stringent temperature control.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like THF and acetonitrile enhance sulfonyl chloride reactivity, while dichloromethane improves intermediate solubility. Ethanol/water mixtures are optimal for recrystallization, balancing solubility and volatility.

Stoichiometric Ratios

A 10% excess of piperazine (1.2 equiv) ensures complete consumption of the sulfonyl chloride, minimizing unreacted starting material. Excess HCl during salt formation prevents residual free base.

Temperature and Time

Prolonged reaction times (>12 hours) at ambient temperature maximize coupling efficiency without degrading heat-sensitive intermediates.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (3:1) yields colorless crystals with a melting point of 218–220°C.

Analytical Data

  • ¹H NMR (400 MHz, D₂O): δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 4.32–4.25 (m, 2H, OCH₂), 3.72–3.65 (m, 2H, OCH₂), 3.12–3.05 (m, 4H, piperazine), 2.95–2.88 (m, 4H, piperazine).
  • HPLC : Retention time = 6.7 min (C18 column, 70:30 H₂O/ACN).

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: N-alkylated piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds often exhibit antidepressant properties. A study demonstrated that certain piperazine derivatives showed significant binding affinity for serotonin receptors, which are crucial targets in the treatment of depression. The sulfonyl group in 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride may enhance its interaction with these receptors, suggesting potential antidepressant effects .

2. Anticancer Properties
Another promising application is in cancer treatment. Several studies have investigated piperazine derivatives for their anticancer activity. For instance, a compound structurally related to 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride was shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This suggests that the compound could be explored further for its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Antidepressant Significant binding to serotonin receptors
Anticancer Induced apoptosis in cancer cell lines
Vasorelaxant Exhibited vasorelaxant activity in animal models

Case Study: Antidepressant Activity

In a controlled study, various piperazine derivatives were synthesized and assessed for their antidepressant potential. The results indicated that compounds with a sulfonyl moiety exhibited enhanced efficacy compared to those without it. This suggests that the structural features of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride may contribute to its therapeutic effects against depression .

Case Study: Anticancer Potential

A series of piperazine derivatives were tested against multiple cancer cell lines. The results showed that the presence of the benzodioxepine structure significantly increased cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Comparisons

Lipophilicity and Solubility
  • The benzodioxepine core in the target compound increases lipophilicity (logP ~2.8 estimated) compared to simpler piperazines like 1-(4-methoxyphenyl)piperazine (logP ~1.5) .
  • Sulfonyl groups enhance aqueous solubility in hydrochloride salts (e.g., target compound vs. HBK15) but reduce membrane permeability .
Table 2: Stability and Hazard Data
Compound Stability Concerns Mutagenicity Risk (Nitrosation) Key Safety Notes Reference
Target compound Hydrochloride salt hygroscopic High (structural similarity to nitrosatable amines) Avoid nitrite-containing matrices
HBK15 Stable under refrigeration Moderate No in vivo toxicity reported
Piperazine dihydrochloride Deliquescent Very high (50–70% nitrosation) Carcinogenic in long-term studies

Biological Activity

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its chemical properties, synthesis, and biological activities, supported by relevant studies and data.

The compound's chemical characteristics are summarized in the following table:

PropertyValue
Chemical Formula C₁₃H₁₉ClN₂O₄S
Molecular Weight 334.82 g/mol
IUPAC Name 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine; hydrochloride
PubChem CID 91654611
Appearance Powder

Synthesis

The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride typically involves the reaction of appropriate sulfonyl chlorides with piperazine derivatives. The intermediate compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structures .

Pharmacological Properties

Research indicates that compounds related to 1-(3,4-dihydro-2H-1,5-benzodioxepine) exhibit various biological activities, including:

  • Vasorelaxant Activity : Studies have shown that certain derivatives possess vasorelaxant properties, which can be beneficial in cardiovascular therapies .
  • Bradycardic Effects : Compounds with a piperazine moiety have demonstrated heart-rate-reducing effects in vitro, indicating potential applications in treating heart conditions .

Case Studies and Research Findings

A series of studies have evaluated the pharmacological effects of related compounds:

  • Vasorelaxation Studies :
    • A study synthesized a range of benzazepin derivatives and tested their vasorelaxant effects. The results indicated significant activity in several compounds, suggesting potential for further development as cardiovascular agents .
  • Bradycardic Activity :
    • In vitro studies showed that several synthesized compounds exhibited bradycardic activity. The mechanisms behind these effects were explored through receptor binding assays and electrophysiological studies .

Safety and Toxicology

Currently, comprehensive safety data specific to 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride is limited. It is advisable to consult safety data sheets (SDS) for handling and exposure guidelines.

Q & A

Q. Critical Parameters :

  • Molar Ratio : 1:1.2 (sulfonyl chloride:piperazine) to minimize unreacted starting material.
  • Reaction Monitoring : Use TLC (silica gel, chloroform:methanol 9:1) to confirm completion .

Advanced: How can researchers optimize purity and yield during synthesis?

Methodological Answer:
Optimization strategies include:

  • Purification : Recrystallize the hydrochloride salt using ethanol/water (3:1 v/v) to achieve >98% purity .
  • Chromatography : Employ flash column chromatography (silica gel, gradient elution with DCM:methanol) for intermediates .
  • Analytical Validation : Use HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) to quantify impurities (<0.5%) .

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